molecular formula C16H18N4O3 B2511179 2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034232-03-4

2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2511179
CAS No.: 2034232-03-4
M. Wt: 314.345
InChI Key: AGUCPEIVPJPJDG-UHFFFAOYSA-N
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Description

2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidinyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic synthesis. One common approach is to start with the pyrazine ring and introduce the methoxy group via nucleophilic substitution. The piperidinyl-pyridine moiety can be attached through a series of coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a fully saturated piperidine ring.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyrazine: Lacks the piperidinyl-pyridine moiety.

    3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine: Lacks the methoxy group.

    2-methoxy-3-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrazine: Similar structure but with a different position of the pyridine ring.

Uniqueness

2-methoxy-3-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-22-14-15(19-9-8-18-14)23-13-3-2-10-20(11-13)16(21)12-4-6-17-7-5-12/h4-9,13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUCPEIVPJPJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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